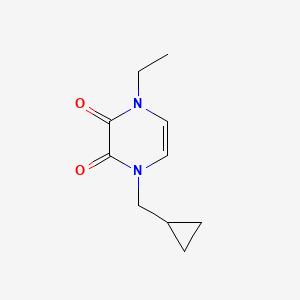![molecular formula C9H8BrNO B2506422 3-(2-Brom-ethyl)-benzo[d]isoxazol CAS No. 57148-67-1](/img/structure/B2506422.png)
3-(2-Brom-ethyl)-benzo[d]isoxazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromo-ethyl)-benzo[d]isoxazole is a heterocyclic compound that features a benzoisoxazole core with a bromoethyl substituent Isoxazoles are five-membered rings containing both nitrogen and oxygen atoms, and they are known for their significant biological and pharmacological activities
Wissenschaftliche Forschungsanwendungen
3-(2-Bromo-ethyl)-benzo[d]isoxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Wirkmechanismus
Target of Action
These drugs bind to various biological targets based on their chemical diversity .
Mode of Action
Isoxazole derivatives have been found to exhibit various biological activities, including anticancer, antimicrobial, and antibacterial effects
Biochemical Pathways
Isoxazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities . The downstream effects of these interactions would depend on the specific targets and mode of action of the compound.
Result of Action
Isoxazole derivatives have been found to exhibit various biological activities, including anticancer, antimicrobial, and antibacterial effects . The specific molecular and cellular effects of 3-(2-Bromo-ethyl)-benzo[d]isoxazole would depend on its mode of action and the biochemical pathways it affects.
Biochemische Analyse
Biochemical Properties
3-(2-Bromo-ethyl)-benzo[d]isoxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), where 3-(2-Bromo-ethyl)-benzo[d]isoxazole acts as an inhibitor . This inhibition affects the glycolytic pathway, leading to alterations in cellular metabolism. Additionally, 3-(2-Bromo-ethyl)-benzo[d]isoxazole has been shown to interact with proteins involved in cell signaling pathways, such as mitogen-activated protein kinases (MAPKs), influencing various cellular processes.
Cellular Effects
The effects of 3-(2-Bromo-ethyl)-benzo[d]isoxazole on cells are diverse and profound. In pancreatic ductal adenocarcinoma cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . It influences cell signaling pathways, including the MAPK pathway, leading to changes in gene expression and cellular metabolism. Furthermore, 3-(2-Bromo-ethyl)-benzo[d]isoxazole affects the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes, thereby altering cellular functions.
Molecular Mechanism
At the molecular level, 3-(2-Bromo-ethyl)-benzo[d]isoxazole exerts its effects through several mechanisms. It binds to the active site of GAPDH, inhibiting its enzymatic activity and disrupting the glycolytic pathway . This inhibition leads to a decrease in the production of adenosine triphosphate (ATP), affecting cellular energy metabolism. Additionally, 3-(2-Bromo-ethyl)-benzo[d]isoxazole modulates the activity of MAPKs, leading to changes in gene expression and cellular responses. The compound also influences the expression of genes involved in apoptosis and cell cycle regulation, contributing to its antiproliferative effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Bromo-ethyl)-benzo[d]isoxazole have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term exposure to 3-(2-Bromo-ethyl)-benzo[d]isoxazole has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . These effects are consistent with the compound’s ability to modulate key cellular pathways and gene expression over time.
Dosage Effects in Animal Models
The effects of 3-(2-Bromo-ethyl)-benzo[d]isoxazole vary with different dosages in animal models. At lower doses, the compound exhibits antiproliferative effects without significant toxicity. At higher doses, 3-(2-Bromo-ethyl)-benzo[d]isoxazole can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired antiproliferative effects without causing adverse reactions. These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
3-(2-Bromo-ethyl)-benzo[d]isoxazole is involved in several metabolic pathways. It interacts with enzymes such as GAPDH, affecting the glycolytic pathway and altering metabolic flux . The compound also influences the levels of metabolites involved in energy production and cellular respiration. Additionally, 3-(2-Bromo-ethyl)-benzo[d]isoxazole has been shown to modulate the activity of enzymes involved in lipid metabolism, further impacting cellular metabolic processes.
Transport and Distribution
Within cells and tissues, 3-(2-Bromo-ethyl)-benzo[d]isoxazole is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound accumulates in specific cellular compartments, influencing its localization and activity. The transport and distribution of 3-(2-Bromo-ethyl)-benzo[d]isoxazole are critical for its biological effects and therapeutic potential.
Subcellular Localization
The subcellular localization of 3-(2-Bromo-ethyl)-benzo[d]isoxazole plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic and signaling pathways . Additionally, 3-(2-Bromo-ethyl)-benzo[d]isoxazole has been observed to accumulate in the mitochondria, affecting mitochondrial function and energy production. The subcellular localization of 3-(2-Bromo-ethyl)-benzo[d]isoxazole is influenced by targeting signals and post-translational modifications that direct it to specific compartments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-ethyl)-benzo[d]isoxazole typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with alkynes, which forms the isoxazole ring. The bromoethyl group can be introduced through subsequent substitution reactions.
The reaction conditions often involve moderate temperatures and the use of catalysts to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of 3-(2-Bromo-ethyl)-benzo[d]isoxazole would likely involve scalable synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and optimized reaction conditions to minimize by-products and waste. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, would also be considered to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Bromo-ethyl)-benzo[d]isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the isoxazole ring or the bromoethyl group.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoethyl derivatives, while oxidation reactions can produce carbonyl-containing compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Chloro-ethyl)-benzo[d]isoxazole: Similar structure but with a chloroethyl group instead of a bromoethyl group.
3-(2-Fluoro-ethyl)-benzo[d]isoxazole: Contains a fluoroethyl group, which can affect its reactivity and biological activity.
3-(2-Iodo-ethyl)-benzo[d]isoxazole: The iodoethyl group can lead to different reactivity patterns compared to the bromoethyl group
Uniqueness
3-(2-Bromo-ethyl)-benzo[d]isoxazole is unique due to the presence of the bromoethyl group, which provides a balance between reactivity and stability.
Eigenschaften
IUPAC Name |
3-(2-bromoethyl)-1,2-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-6-5-8-7-3-1-2-4-9(7)12-11-8/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODERSCZIMBQSSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2506340.png)
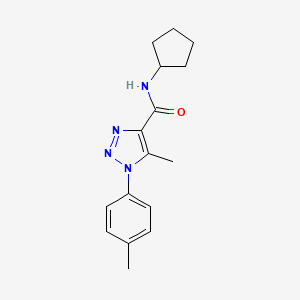
![N-(4-phenoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B2506347.png)
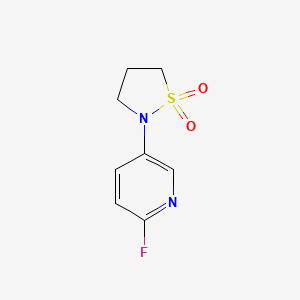
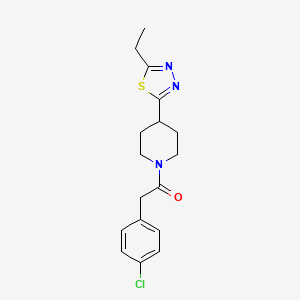
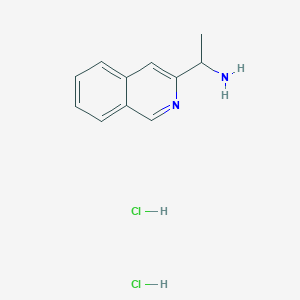
![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2506356.png)
![2,5-dichloro-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide](/img/structure/B2506357.png)
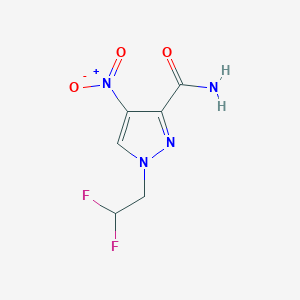
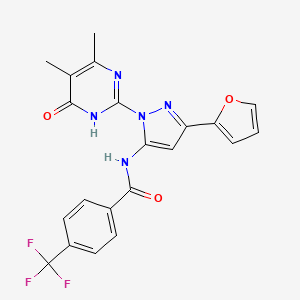
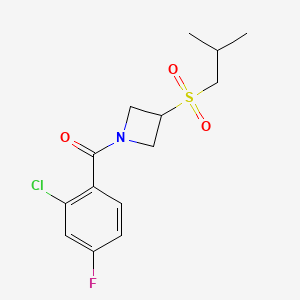
![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2506361.png)
